Cas no 83540-97-0 (Diisopropyl (r)-(+)-malate)

Diisopropyl (r)-(+)-malate Propiedades químicas y físicas
Nombre e identificación
-
- (R)-Diisopropyl 2-hydroxysuccinate
- Butanedioic acid,2-hydroxy-, 1,4-bis(1-methylethyl) ester, (2R)-
- Diisopropyl (R)-(+)-malate
- dipropan-2-yl (2R)-2-hydroxybutanedioate
- L-MALIC ACID DIISOPROPYL ESTER
- Diisopropyl (R)-(+)-2-hydroxysuccinate
- (2R)-2-Hydroxybutanedioic acid 1,4-bis(1-methylethyl) ester
- 1,4-Bis(1-methylethyl) (2R)-2-hydroxybutanedioate (ACI)
- Butanedioic acid, hydroxy-, bis(1-methylethyl) ester, (2R)- (9CI)
- Butanedioic acid, hydroxy-, bis(1-methylethyl) ester, (R)- (ZCI)
- (2R)-Diisopropyl 2-hydroxybutanedioate
- 1,4-Bis(propan-2-yl) (2R)-2-hydroxybutanedioate
- Diisopropyl D-malate
- Diisopropyl (r)-(+)-malate
-
- MDL: MFCD00274204
- Renchi: 1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1
- Clave inchi: XYVHRFVONMVDGK-MRVPVSSYSA-N
- Sonrisas: C(C(=O)OC(C)C)[C@@H](O)C(=O)OC(C)C
Atributos calculados
- Calidad precisa: 218.11500
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 7
- Complejidad: 222
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 0.9
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.095
- Punto de ebullición: 301 ºC
- Punto de inflamación: 108 ºC
- índice de refracción: n20/D 1.43(lit.)
- PSA: 72.83000
- Logp: 0.64060
- Disolución: Not determined
Diisopropyl (r)-(+)-malate Información de Seguridad
Diisopropyl (r)-(+)-malate Datos Aduaneros
- Código HS:2918199090
- Datos Aduaneros:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Diisopropyl (r)-(+)-malate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS554-1g |
Diisopropyl (r)-(+)-malate |
83540-97-0 | 98% | 1g |
70.0CNY | 2021-08-04 | |
TRC | D493538-1g |
Diisopropyl (r)-(+)-malate |
83540-97-0 | 1g |
$98.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R91130-10g |
(R)-Diisopropyl 2-hydroxysuccinate |
83540-97-0 | 10g |
¥518.0 | 2021-09-04 | ||
abcr | AB436267-25 g |
(R)-Diisopropyl 2-hydroxysuccinate; . |
83540-97-0 | 25g |
€178.00 | 2023-07-18 | ||
TRC | D493538-100mg |
Diisopropyl (r)-(+)-malate |
83540-97-0 | 100mg |
$64.00 | 2023-05-18 | ||
abcr | AB436267-5 g |
(R)-Diisopropyl 2-hydroxysuccinate; . |
83540-97-0 | 5g |
€118.50 | 2023-07-18 | ||
abcr | AB436267-100g |
(R)-Diisopropyl 2-hydroxysuccinate; . |
83540-97-0 | 100g |
€407.50 | 2025-02-15 | ||
Aaron | AR008JT5-1g |
Diisopropyl (R)-(+)-malate |
83540-97-0 | 98% | 1g |
$16.00 | 2025-01-23 | |
A2B Chem LLC | AD97821-1g |
Diisopropyl (r)-(+)-malate |
83540-97-0 | 97% | 1g |
$24.00 | 2024-04-19 | |
A2B Chem LLC | AD97821-25g |
Diisopropyl (r)-(+)-malate |
83540-97-0 | 97% | 25g |
$97.00 | 2024-04-19 |
Diisopropyl (r)-(+)-malate Métodos de producción
Métodos de producción 1
2.1 Reagents: Ozone Solvents: Dichloromethane
2.2 Reagents: Triphenylphosphine
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
3.2 -
3.3 Reagents: Acetic acid
4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Métodos de producción 2
Métodos de producción 3
1.2 Reagents: Sulfuric acid (cyclic glycol esters) Solvents: Diethyl ether , Water
Métodos de producción 4
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
3.1 Reagents: Ozone Solvents: Dichloromethane
3.2 Reagents: Triphenylphosphine
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
4.2 -
4.3 Reagents: Acetic acid
5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Métodos de producción 5
Métodos de producción 6
1.2 Reagents: Lithium bromide Solvents: Acetone
1.3 Reagents: Magnesium oxide , Hydrogen Catalysts: Palladium Solvents: Water
Métodos de producción 7
1.2 1 h, -78 °C; -78 °C → -30 °C
1.3 Reagents: Acetic acid Solvents: Water ; -30 °C
2.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Métodos de producción 8
1.2 Reagents: Tributylstannane ; 15 min, rt; 72 h, -10 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Métodos de producción 9
Métodos de producción 10
Métodos de producción 11
1.2 Reagents: Sodium bicarbonate Solvents: Water
Métodos de producción 12
1.2 -
1.3 Reagents: Acetic acid
2.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Métodos de producción 13
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.3 Reagents: Ozone Solvents: Methanol , Dichloromethane
1.4 Reagents: Dimethyl sulfide
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
2.2 -
2.3 Reagents: Acetic acid
3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Métodos de producción 14
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 80 min, reflux; cooled
3.1 Reagents: Oxygen Solvents: Acetone , Dichloromethane ; 5 min, -78 °C
3.2 Reagents: Ozone ; 4 h, -78 °C
3.3 Reagents: Oxygen ; -78 °C
3.4 Reagents: Dimethyl sulfide , Pyridine ; overnight, -78 °C → rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
4.2 1 h, -78 °C; -78 °C → -30 °C
4.3 Reagents: Acetic acid Solvents: Water ; -30 °C
5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
Métodos de producción 15
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C → rt; 12 h, rt
3.1 Reagents: Oxygen Solvents: Acetone , Dichloromethane ; 5 min, -78 °C
3.2 Reagents: Ozone ; 4 h, -78 °C
3.3 Reagents: Oxygen ; -78 °C
3.4 Reagents: Dimethyl sulfide , Pyridine ; overnight, -78 °C → rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
4.2 1 h, -78 °C; -78 °C → -30 °C
4.3 Reagents: Acetic acid Solvents: Water ; -30 °C
5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
Métodos de producción 16
Métodos de producción 17
1.2 Reagents: Zinc Solvents: Water
Métodos de producción 18
1.2 Reagents: Ozone ; 4 h, -78 °C
1.3 Reagents: Oxygen ; -78 °C
1.4 Reagents: Dimethyl sulfide , Pyridine ; overnight, -78 °C → rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
2.2 1 h, -78 °C; -78 °C → -30 °C
2.3 Reagents: Acetic acid Solvents: Water ; -30 °C
3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Métodos de producción 19
2.1 Reagents: Oxygen Solvents: Acetone , Dichloromethane ; 5 min, -78 °C
2.2 Reagents: Ozone ; 4 h, -78 °C
2.3 Reagents: Oxygen ; -78 °C
2.4 Reagents: Dimethyl sulfide , Pyridine ; overnight, -78 °C → rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
3.2 1 h, -78 °C; -78 °C → -30 °C
3.3 Reagents: Acetic acid Solvents: Water ; -30 °C
4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
Métodos de producción 20
1.2 Reagents: Pyridine Solvents: Dichloromethane ; -20 °C; 5 min, -20 °C; 15 min, -20 °C
2.1 Reagents: Zinc , Methanesulfonic acid, compd. with pyridine (1:1) Catalysts: 2975587-73-4 Solvents: 1,2-Dimethoxyethane ; 1 h, rt
2.2 Reagents: Tributylstannane ; 15 min, rt; 72 h, -10 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
Métodos de producción 21
Métodos de producción 22
1.2 Reagents: Triphenylphosphine
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
2.2 -
2.3 Reagents: Acetic acid
3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Métodos de producción 23
1.2 Solvents: Water
Métodos de producción 24
2.1 Reagents: Oxygen Solvents: Acetone , Dichloromethane ; 5 min, -78 °C
2.2 Reagents: Ozone ; 4 h, -78 °C
2.3 Reagents: Oxygen ; -78 °C
2.4 Reagents: Dimethyl sulfide , Pyridine ; overnight, -78 °C → rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
3.2 1 h, -78 °C; -78 °C → -30 °C
3.3 Reagents: Acetic acid Solvents: Water ; -30 °C
4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
Diisopropyl (r)-(+)-malate Raw materials
- (S)-3-Bromopropane-1,2-diol
- 1,4-Dioxan-2-one, 5,6-dimethoxy-5,6-dimethyl-, (5S,6S)-
- 1,4-Dioxane, 5-(bromomethyl)-2,3-dimethoxy-2,3-dimethyl-,(2S,3S,5S)-
- 1,4-Dioxane, 2,3-dimethoxy-2,3-dimethyl-5-methylene-, (2S,3S)-
- D-(-)-Diisopropyl Tartrate
- cis-Epoxysuccinic acid
- (S)-3-Chloro-1,2-propanediol
- D-(+)-Malic acid
- 1,3,2-Dioxathiolane-4,5-dicarboxylicacid, bis(1-methylethyl) ester, 2,2-dioxide, (4R,5R)- (9CI)
- (+)-Diisopropyl L-Tartrate
- 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)-
- 1,4-Dioxane, 5-(chloromethyl)-2,3-dimethoxy-2,3-dimethyl-, (2S,3S,5S)-
- 1,4-Dioxane-2-acetic acid, 5,6-dimethoxy-5,6-dimethyl-3-oxo-,1,1-dimethylethyl ester, (2R,5S,6S)-
Diisopropyl (r)-(+)-malate Preparation Products
Diisopropyl (r)-(+)-malate Literatura relevante
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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